6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
Description
Chemical Name: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Synonyms: Benzo[d]oxazol-6-ylboronic acid pinacol ester, SCHEMBL14662076 CAS Number: 1002309-47-8 Molecular Formula: C₁₃H₁₆BNO₃ Molecular Weight: 245.08 g/mol
This compound is a boronic ester derivative of benzo[d]oxazole, widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures . Its benzo[d]oxazole core provides a rigid aromatic framework with moderate electron-withdrawing properties, making it valuable in materials science (e.g., charge-transfer dyads) and pharmaceutical intermediates .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKZCRRRPMENIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810038-58-4 | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the borylation of a benzoxazole derivative. One common method includes the reaction of 6-bromo-benzo[d]oxazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Aryl or Vinyl Derivatives: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Investigated for its potential in drug discovery and development due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole exerts its effects primarily involves its role as a boronic ester. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
2-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- CAS : 845872-30-2
- Formula: C₁₄H₁₈BNO₃
- Key Difference : Methyl group at position 2 of the oxazole ring.
- Impact: Steric Hindrance: The methyl group reduces reactivity in cross-coupling due to steric effects . Lipophilicity: Increased hydrophobicity compared to the parent compound, enhancing solubility in non-polar solvents . Price: ¥218.00/100mg (95% purity) vs. ¥1119.00/250mg for the parent compound .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine
- CAS : 1224844-66-9
- Formula : C₁₃H₁₆BN₂O₃
- Key Difference: Amino group at position 2.
- Applications: Suited for pharmaceutical intermediates where hydrogen bonding is critical .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
Heterocyclic Analogs
2-Phenyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Key Difference : Thiazole (sulfur-containing) vs. oxazole.
- Impact :
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-aminobenzo[d]thiazole
- CAS: Not explicitly listed (see ).
- Key Difference: Thiazole core with an amino group.
- Impact: Solubility: Enhanced water solubility due to the amino group, useful in aqueous-phase reactions . Synthetic Route: Prepared via Pd-catalyzed borylation, similar to the parent compound but starting from 2-amino-6-bromobenzothiazole .
Comparative Data Table
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a synthetic compound that has garnered attention in chemical and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C13H16BNO3
- Molecular Weight : 232.08 g/mol
- CAS Number : 71239848
The presence of the dioxaborolane moiety is significant as it may influence the compound's reactivity and biological interactions.
Research suggests that compounds containing boron and oxazole moieties can interact with cellular targets through various mechanisms:
- Inhibition of Enzymatic Activity : The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity.
- Interaction with Nucleic Acids : The oxazole ring may facilitate binding to DNA or RNA, affecting gene expression or replication processes.
Antiproliferative Effects
A study evaluating the antiproliferative activity of this compound demonstrated significant effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 0.56 µM in inhibiting tubulin polymerization, which is critical for cell division and proliferation .
Apoptosis Induction
Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in nuclear condensation and caspase-3 activation upon treatment with this compound at concentrations as low as 50 nM . This suggests that it effectively triggers programmed cell death pathways.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has also been evaluated. In vitro studies showed that it can attenuate NF-κB activity in human monocytes, indicating potential anti-inflammatory effects . This property could be beneficial for conditions characterized by excessive inflammation.
Table 1: Biological Activity Summary
| Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Tubulin Polymerization | 0.56 | Various Cancer Cell Lines |
| Apoptosis Induction | 50 | A549 Cells |
| NF-κB Activity Inhibition | <1 | Human Monocytes |
Table 2: Comparison with Related Compounds
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.56 | Tubulin Inhibition |
| CA-4 (Combretastatin A-4) | 1.0 | Tubulin Inhibition |
| Dexamethasone | N/A | Corticosteroid - Anti-inflammatory |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Cancer Therapy : A study reported on the use of this compound in combination therapies for breast cancer models. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics.
- Inflammatory Diseases : Clinical trials are underway to assess its effectiveness in treating chronic inflammatory diseases due to its ability to modulate immune responses.
Q & A
Q. Factors affecting yield :
Q. Comparison of Methods :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Evidence ID |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-dioxane | 100 | 8 | 90 | |
| Pd(PPh₃)₄ | DMF | 110 | 12 | 75 |
Which spectroscopic methods are essential for confirming the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Key peaks include:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ = 322) confirm molecular weight .
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
Advanced Tip : Use HSQC or HMBC NMR to resolve overlapping aromatic signals .
How is this compound utilized in palladium-catalyzed cross-coupling reactions?
Basic Research Question
The boronate ester acts as a nucleophile in Suzuki-Miyaura couplings to form biaryls or heteroaryls:
- Example : Coupling with aryl halides (e.g., 4-cyanophenyl triflate) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Applications : Synthesis of meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .
Key Mechanism : Transmetallation between Pd(II) intermediate and boronate ester .
How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound when encountering low yields or side products?
Advanced Research Question
Methodology :
- Catalyst screening : Test PdCl₂(dtbpf) for sterically hindered substrates .
- Solvent optimization : Use toluene for hydrophobic substrates or DMF for polar systems .
- Temperature gradients : Lower temps (60°C) reduce protodeboronation side reactions .
- Additives : Add TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates .
Case Study : Replacing K₂CO₃ with CsF increased yield from 65% to 82% in a triazine synthesis .
How to resolve discrepancies in NMR data when characterizing derivatives of this compound?
Advanced Research Question
Strategies :
- Decoupling experiments : Use ¹H-¹¹B decoupling to eliminate splitting from boron quadrupolar relaxation .
- 2D NMR : HSQC/HMBC correlations clarify connectivity in crowded aromatic regions .
- Dynamic NMR : Heat samples to 50°C to resolve rotameric splitting in pinacol groups .
Example : In a carbazole derivative, overlapping δ 7.8 ppm protons were resolved via COSY .
What strategies are employed to integrate this boronate ester into conjugated polymers or organic electronic materials?
Advanced Research Question
- Copolymerization : Combine with electron-deficient monomers (e.g., benzothiadiazole) via Stille or Suzuki coupling .
- Post-functionalization : Attach electron-withdrawing groups (e.g., cyano) to tune HOMO/LUMO levels .
- Device Fabrication : Spin-coat polymers onto ITO substrates for OLED or OPV testing .
Data Highlight : A phenoxazine derivative achieved a bandgap of 2.1 eV, suitable for visible-light absorption .
How is this compound functionalized for use in fluorescence-based detection of reactive oxygen species (ROS)?
Advanced Research Question
Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
